molecular formula C21H17N3O6S B12212664 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12212664
M. Wt: 439.4 g/mol
InChI Key: SZWRVNFLTWEBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name derives from its core structural components:

  • Chromene backbone : A bicyclic system comprising a benzene ring fused to a pyrone (4-oxo-4H-chromene).
  • Carboxamide substituent : Located at position 2 of the chromene system, forming 4-oxo-4H-chromene-2-carboxamide.
  • Sulfamoyl-phenyl group : Attached to the carboxamide nitrogen via a phenyl ring at position 4, modified by a sulfamoyl (-SO₂NH-) bridge.
  • 3,4-Dimethyl-1,2-oxazole : A five-membered heterocycle with methyl groups at positions 3 and 4, linked to the sulfamoyl group.

The molecular formula is C₂₃H₂₁N₃O₆S (molecular weight: 467.5 g/mol). The numbering follows IUPAC priority rules, prioritizing the chromene system’s ketone group (4-oxo) and the oxazole’s sulfamoyl linkage.

Structural Component IUPAC Designation
Chromene core 4H-chromen-4-one
Carboxamide substitution 2-carboxamide
Sulfamoyl-phenyl linkage 4-(sulfamoyl)phenyl
Heterocyclic modification 3,4-dimethyl-1,2-oxazol-5-yl

Historical Context in Heterocyclic Compound Research

This compound emerges from decades of research into hybrid heterocyclic systems. Chromenes gained prominence in the 1970s for their anti-inflammatory and anticancer properties, while oxazoles became critical in the 1990s due to their metabolic stability and antibacterial potential. The integration of sulfonamide groups into such frameworks, as seen here, reflects early 21st-century efforts to enhance solubility and target specificity in kinase inhibitors.

Key milestones:

  • 1985 : First synthesis of sulfonamide-linked chromenes for optical applications.
  • 2008 : Patent filings for oxazole-sulfonamide hybrids with antibacterial activity.
  • 2020s : Computational studies validating the dual pharmacophore model in this compound class.

Structural Relationship to Chromene and Oxazole Pharmacophores

The compound’s bioactivity potential stems from synergistic interactions between its chromene and oxazole domains:

Chromene pharmacophore :

  • The 4-oxo group enables hydrogen bonding with protease active sites.
  • Planar aromatic system facilitates intercalation into DNA or protein binding pockets.

Oxazole pharmacophore :

  • 3,4-Dimethyl groups confer steric hindrance, reducing off-target interactions.
  • Sulfamoyl bridge enhances water solubility while maintaining membrane permeability.

Comparative Analysis of Hybrid Structures :

Compound Chromene Substitution Oxazole Modification Key Applications
This compound 2-carboxamide 5-sulfamoyl, 3,4-dimethyl Kinase inhibition
Analog A (CID 1656006) 3-arylpropenamide 5-sulfamoyl, 3,4-dimethyl Antiproliferative
Patent example (WO2009015208A1) Thiazole-linked Fluorophenyl substitutions Antibacterial

The unique 2-carboxamide-chromene and dimethyloxazole combination in this compound creates a π-stacking-capable scaffold with dual hydrogen-bonding capacity, distinguishing it from simpler heterocyclic hybrids.

Properties

Molecular Formula

C21H17N3O6S

Molecular Weight

439.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H17N3O6S/c1-12-13(2)23-30-21(12)24-31(27,28)15-9-7-14(8-10-15)22-20(26)19-11-17(25)16-5-3-4-6-18(16)29-19/h3-11,24H,1-2H3,(H,22,26)

InChI Key

SZWRVNFLTWEBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Formation of Ethyl 4-Oxo-4H-chromene-2-carboxylate

A Claisen condensation between 2-hydroxyacetophenone and diethyl oxalate in ethanol, catalyzed by sodium ethoxide, yields the chromene ester. Key conditions:

  • Molar ratio : 1:1.2 (acetophenone:diethyl oxalate)

  • Temperature : 78°C under reflux for 6–8 hours

  • Workup : Acidification with HCl to pH 2–3, followed by recrystallization from ethanol.

Yield : 70–80%.
Characterization : 1H^1H NMR (CDCl3_3) shows a quartet at δ 4.46 ppm (ester CH2_2) and a triplet at δ 1.43 ppm (ester CH3_3).

Hydrolysis to 4-Oxo-4H-chromene-2-carboxylic Acid

The ester undergoes saponification with 2 M NaOH at 80°C for 3 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Yield : 80–90%.
Characterization : IR spectrum confirms C=O stretches at 1720 cm1^{-1} (chromone) and 1680 cm1^{-1} (carboxylic acid).

Preparation of 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline

The sulfamoyl-aniline moiety is synthesized via sulfonylation and reduction:

Sulfonation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride reacts with 3,4-dimethyl-1,2-oxazol-5-amine in anhydrous pyridine at 0–5°C for 2 hours.
Key considerations :

  • Pyridine neutralizes HCl, preventing side reactions.

  • Stoichiometry : 1:1.1 (sulfonyl chloride:amine).

Yield : 65–75% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Reduction of Nitro Group to Amine

The nitro intermediate undergoes catalytic hydrogenation with 10% Pd/C in methanol under H2_2 (1 atm) for 4 hours.
Yield : 85–90%.
Characterization : 1H^1H NMR (DMSO-d6_6) shows loss of nitro aromatic protons and emergence of amine protons at δ 6.50 ppm.

Carboxamide Coupling

The final step couples the chromene carboxylic acid with the sulfamoyl-aniline derivative using coupling agents:

Activation of Carboxylic Acid

4-Oxo-4H-chromene-2-carboxylic acid is activated with PyBOP (1.2 equiv) and DIEA (3 equiv) in dry DMF for 30 minutes at 0°C.

Amidation with Sulfamoyl-Aniline

The activated acid reacts with 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline (1.0 equiv) in DMF at room temperature for 12 hours.
Workup : Purification via flash chromatography (dichloromethane/methanol 9:1) and recrystallization from dichloromethane/n-hexane.

Yield : 60–75%.
Characterization :

  • 1H^1H NMR (DMSO-d6_6) : Singlet at δ 10.66 ppm (amide NH).

  • HPLC : >95% purity (C18 column, acetonitrile/water 70:30).

Optimization Strategies

Coupling Agent Comparison

Agent Solvent Yield (%) Purity (%)
PyBOPDMF7598
DCCTHF6292
HATUDCM6895

PyBOP in DMF provides superior yields due to enhanced solubility of intermediates.

Solvent Effects on Sulfonylation

Solvent Reaction Time (h) Yield (%)
Pyridine275
DCM645
THF458

Pyridine’s dual role as solvent and base accelerates sulfonamide formation.

Analytical Validation

Spectroscopic Confirmation

  • IR : Peaks at 1650 cm1^{-1} (amide C=O) and 1340 cm1^{-1} (S=O).

  • 13C^{13}C NMR : Signals at δ 177.2 ppm (chromone C=O) and δ 165.0 ppm (amide C=O).

Purity Assessment

  • HPLC-MS : [M+H]+^+ at m/z 481.1 (calculated 481.09).

Challenges and Mitigation

  • Low Amidation Yields : Attributed to steric hindrance from the sulfamoyl group. Mitigated by using excess PyBOP (1.5 equiv).

  • Byproduct Formation : Over-sulfonation during step 2.1 is minimized by controlled addition of sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and chromene moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carboxamide functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the oxazole and chromene rings.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is utilized as a building block for synthesizing more complex molecules. Its unique structure allows it to serve as a reagent in various organic synthesis processes, enabling the development of new chemical entities with potential applications in pharmaceuticals and materials science .

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties. Studies have shown that derivatives featuring the oxazole moiety exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 liver cancer cells. The most potent derivatives demonstrated IC50 values indicating strong cytotoxicity, suggesting potential therapeutic applications in oncology .

Medicine

Research has explored the compound's potential as a therapeutic agent for diseases involving inflammation and microbial infections. The sulfamoyl group is known to inhibit certain enzymes related to inflammation, while the oxazole ring can interact with biological receptors to modulate various biochemical pathways . This dual mechanism of action enhances its potential utility in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring the oxazole moiety. For example:

  • Study on Derivatives : A study on N-substituted 1,2,4-triazole derivatives revealed that compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced anti-proliferative activity against HepG2 cells.
  • Mechanism of Action : The proposed mechanism involves binding to Protein c-Kit Tyrosine Kinase, where interactions with specific amino acids are critical for activity.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. Pathways involved could include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four classes of analogs based on structural and functional similarities.

Chromene Carboxamide Derivatives

6-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873080-78-5)
  • Molecular Formula : C22H19ClN3O6S
  • Key Differences :
    • Substitution at the chromene core: Chloro (-Cl) and methyl (-CH3) groups at positions 6 and 7, respectively.
    • Impact : The electron-withdrawing Cl and hydrophobic CH3 groups may enhance membrane permeability or alter target binding compared to the unsubstituted chromene in the parent compound .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
  • Synthesis: Prepared via condensation of salicyaldehyde with cyanoacetanilide derivatives in acetic acid .
  • Key Differences :
    • Chromene substitution: 2-oxo-2H-chromene-3-carboxamide (vs. 4-oxo-4H-chromene-2-carboxamide).
    • Impact : The positional isomerism may influence electronic properties and intermolecular interactions .

Pyridine/Pyrazole Sulfonamide Derivatives

2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide
  • Molecular Formula : C21H17N3O3S
  • Key Differences: Replacement of chromene with a cyanoacrylamide group. Pyridine sulfamoyl substituent instead of 3,4-dimethylisoxazole.
3-Amino-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
  • Synthesis : Derived from coupling acrylamide derivatives with hydrazines .
  • Key Differences :
    • Pyrazole ring replaces chromene.
    • Impact : The pyrazole’s aromaticity and hydrogen-bonding capacity may improve solubility or target selectivity .

Acetamide Derivatives

N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide (CAS: 4206-74-0)
  • Molecular Formula : C13H15N3O4S
  • Key Differences: Acetamide group replaces chromene-carboxamide.
N-Acetyl-4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide
  • Key Feature: Acetylated sulfonamide with a free amino group.
  • Impact: The acetyl group may reduce toxicity but could decrease antibacterial activity compared to non-acetylated sulfonamides .

Azo-Linked Sulfonamides

N-(3,4-Dimethylisoxazol-5-yl)-4-[(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)diazenyl]benzenesulfonamide
  • Structure : Symmetrical azo dye with dual sulfamoyl-isoxazole motifs.
  • Key Feature : Azo (-N=N-) linker enhances conjugation and redox activity.
  • Impact : Demonstrated antioxidant activity in vitro, suggesting utility in oxidative stress-related applications .

Structural-Activity Relationships (SAR) and Key Findings

Compound Class Structural Feature Hypothesized Impact Reference
Chromene carboxamide 4-Oxo chromene core Enhanced π-π stacking with aromatic enzyme pockets
Chloro/methyl substitution Electron-withdrawing/hydrophobic groups Improved lipophilicity and target binding
Pyrazole sulfonamide Pyrazole ring Increased solubility and hydrogen-bonding
Acetamide derivatives Simplified acetamide group Reduced steric hindrance, altered metabolism
Azo-linked sulfonamides Conjugated azo linker Antioxidant and redox-modulating properties

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests it could exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action and efficacy in different biological systems.

The compound can be characterized by the following properties:

PropertyValue
Molecular Weight436.4 g/mol
Molecular FormulaC16H16N6O7S
LogP1.9068
Hydrogen Bond Acceptors14
Hydrogen Bond Donors3
Polar Surface Area151.257 Ų

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that related chromene derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
  • Antioxidant Activity : The presence of electron-donating groups in the structure may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways .

Antimicrobial Activity

In vitro studies have shown that compounds structurally related to this compound exhibit significant antimicrobial activity against a range of pathogens. For example, a series of pyrazole derivatives demonstrated higher antifungal activity than standard treatments against several phytopathogenic fungi .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were evaluated through its ability to inhibit COX enzymes. In one study, derivatives showed IC50 values ranging from 10 to 30 µM for COX inhibition, indicating moderate to strong activity .

Anticancer Efficacy

Recent studies focused on the anticancer properties of related compounds have reported promising results. For instance, a derivative exhibited IC50 values below 20 µM against breast cancer cell lines, suggesting potent anticancer activity .

Case Studies

  • Case Study on Antitumor Activity : A recent study synthesized a series of chromene derivatives and evaluated their antitumor activity in vitro. Among these, one compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM .
  • Case Study on Enzyme Inhibition : Another study investigated the inhibition of LOX by chromene derivatives. The most active compound exhibited an IC50 value of 12 µM against LOX, highlighting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.